molecular formula C15H15N3 B14282643 1,2-Dimethyl-3-phenyl-1,2-dihydro-1,2,4-benzotriazine CAS No. 120914-33-2

1,2-Dimethyl-3-phenyl-1,2-dihydro-1,2,4-benzotriazine

Cat. No.: B14282643
CAS No.: 120914-33-2
M. Wt: 237.30 g/mol
InChI Key: KBMBFFHJPYZPRT-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-phenyl-1,2-dihydro-1,2,4-benzotriazine is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by a triazine ring fused with a benzene ring, with methyl and phenyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-phenyl-1,2-dihydro-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,2-diaminoethane with methylating agents in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-phenyl-1,2-dihydro-1,2,4-benzotriazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,2-Dimethyl-3-phenyl-1,2-dihydro-1,2,4-benzotriazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-phenyl-1,2-dihydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-3-phenyl-1,2,4-triazine
  • 1,2-Dimethyl-3-phenyl-1,2,4-oxadiazine
  • 1,2-Dimethyl-3-phenyl-1,2,4-thiadiazine

Uniqueness

1,2-Dimethyl-3-phenyl-1,2-dihydro-1,2,4-benzotriazine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups

Properties

CAS No.

120914-33-2

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

1,2-dimethyl-3-phenyl-1,2,4-benzotriazine

InChI

InChI=1S/C15H15N3/c1-17-14-11-7-6-10-13(14)16-15(18(17)2)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

KBMBFFHJPYZPRT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(N1C)C3=CC=CC=C3

Origin of Product

United States

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